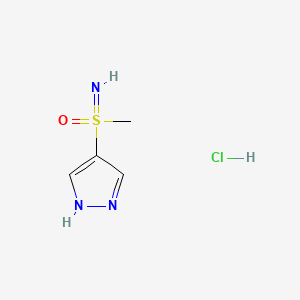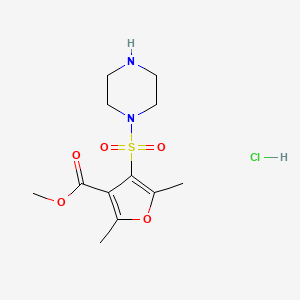
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a furan ring substituted with methyl groups and a piperazine-1-sulfonyl moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the piperazine-1-sulfonyl moiety: This step involves the sulfonylation of piperazine with a suitable sulfonyl chloride, followed by coupling with the furan ring.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The methyl groups and the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Furanones, sulfoxides, and sulfones.
Reduction: Thiol derivatives and reduced piperazine compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine-1-sulfonyl moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The furan ring and methyl groups contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate: The free base form of the compound without the hydrochloride salt.
2,5-Dimethylfuran-3-carboxylate derivatives: Compounds with similar furan ring structures but different substituents.
Piperazine-1-sulfonyl derivatives: Compounds with the piperazine-1-sulfonyl moiety but different core structures.
Uniqueness
Methyl 2,5-dimethyl-4-(piperazine-1-sulfonyl)furan-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the piperazine-1-sulfonyl moiety allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C12H19ClN2O5S |
|---|---|
分子量 |
338.81 g/mol |
IUPAC名 |
methyl 2,5-dimethyl-4-piperazin-1-ylsulfonylfuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H18N2O5S.ClH/c1-8-10(12(15)18-3)11(9(2)19-8)20(16,17)14-6-4-13-5-7-14;/h13H,4-7H2,1-3H3;1H |
InChIキー |
VWZPUCKTLQAIEN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N2CCNCC2)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


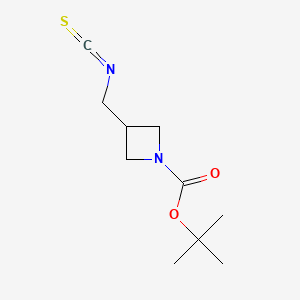
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)

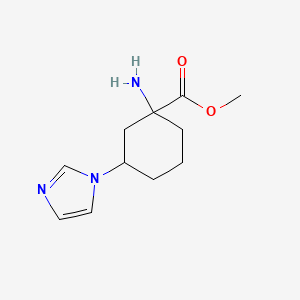
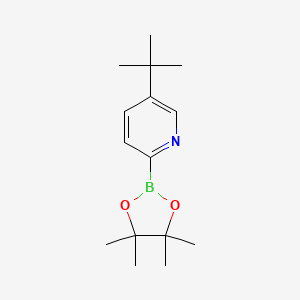
![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)
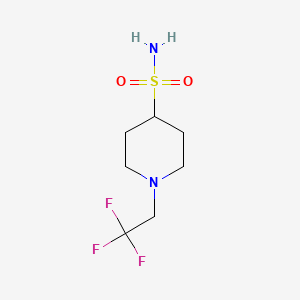
![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)

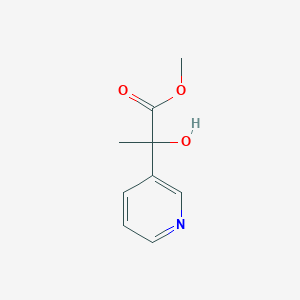
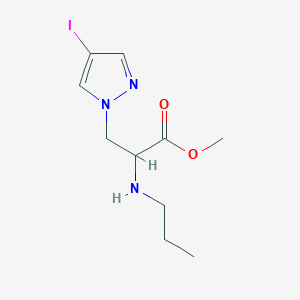
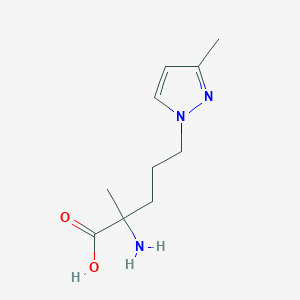
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
